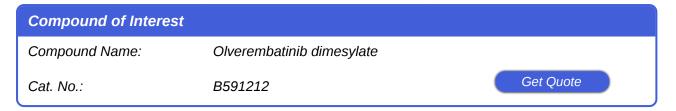


Olverembatinib Dimesylate: A Technical Overview of its Chemical Structure and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Olverembatinib dimesylate, also known as HQP1351, is a third-generation breakpoint cluster region-Abelson murine leukemia viral oncogene homolog 1 (BCR-ABL1) tyrosine kinase inhibitor (TKI).[1][2] It has demonstrated significant efficacy in the treatment of chronic myeloid leukemia (CML), particularly in patients with the T315I mutation, which confers resistance to many other TKIs.[1][2][3] This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, synthesis, and mechanism of action of olverembatinib dimesylate.

Chemical Structure and Physicochemical Properties

Olverembatinib dimesylate is the methanesulfonate salt of olverembatinib. The chemical structure and key identifiers of both the parent compound and the dimesylate salt are detailed below.

Table 1: Chemical Identifiers for Olverembatinib and Olverembatinib Dimesylate



Identifier	Olverembatinib (Parent)	Olverembatinib Dimesylate
IUPAC Name	4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl]benzamide	methanesulfonic acid;4-methyl- N-[4-[(4-methylpiperazin-1- yl)methyl]-3- (trifluoromethyl)phenyl]-3-[2- (1H-pyrazolo[5,4-b]pyridin-5- yl)ethynyl]benzamide[4]
SMILES	CC1=C(C=C(C=C1)C(=O)NC2 =CC(=C(C=C2)CN3CCN(CC3) C)C(F) (F)F)C#CC4=CC5=C(NN=C5) N=C4[5]	CC1=C(C=C(C=C1)C(=O)NC2 =CC(=C(C=C2)CN3CCN(CC3) C)C(F) (F)F)C#CC4=CC5=C(NN=C5) N=C4.CS(=O)(=O)O.CS(=O) (=O)O[4]
InChI	InChI=1S/C29H27F3N6O/c1-19-3-5-22(14-21(19)6-4-20-13-24-17-34-36-27(24)33-16-20)28(39)35-25-8-7-23(26(15-25)29(30,31)32)18-38-11-9-37(2)10-12-38/h3,5,7-8,13-17H,9-12,18H2,1-2H3, (H,35,39)(H,33,34,36)[5]	InChI=1S/C29H27F3N6O.2CH 4O3S/c1-19-3-5-22(14- 21(19)6-4-20-13-24-17-34-36- 27(24)33-16-20)28(39)35-25- 8-7-23(26(15- 25)29(30,31)32)18-38-11-9- 37(2)10-12-38;21- 5(2,3)4/h3,5,7-8,13-17H,9- 12,18H2,1-2H3,(H,35,39) (H,33,34,36);21H3,(H,2,3,4)[4]
InChlKey	TZKBVRDEOITLRB- UHFFFAOYSA-N[5]	LEVIGHXVOVROGW- UHFFFAOYSA-N[4][6]
CAS Number	1257628-77-5[5]	1421783-64-3[4]

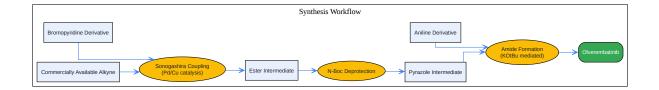
Table 2: Physicochemical Properties of Olverembatinib and Olverembatinib Dimesylate



Property	Olverembatinib (Parent)	Olverembatinib Dimesylate
Molecular Formula	C29H27F3N6O[5][7][8]	C31H35F3N6O7S2[4]
Molecular Weight	532.571 g/mol [5][9]	724.77 g/mol [6][10]
XLogP3	4.6[8]	Not Available
Hydrogen Bond Donor Count	2[8]	Not Available
Hydrogen Bond Acceptor Count	8[8]	Not Available
Rotatable Bond Count	6[8]	Not Available

Experimental Protocols Synthesis of Olverembatinib

The synthesis of olverembatinib has been reported to proceed via a Sonogashira coupling reaction.[4] A key step involves the coupling of a substituted alkyne with a bromopyridine derivative.[4] The synthesis can be summarized in the following conceptual workflow:



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A conceptual workflow for the synthesis of olverembatinib.

A detailed, step-by-step protocol as described in patent literature involves:



- Sonogashira Coupling: A commercially available alkyne is coupled with a bromopyridine derivative using a palladium and copper catalyst system to yield an ester intermediate.[4]
- N-Boc Deprotection: The N-Boc protecting group on the ester intermediate is removed by refluxing in a mixture of methanol and water to give a pyrazole intermediate.[4]
- Amide Formation: A final potassium tert-butoxide mediated amide formation with an aniline derivative results in the formation of olverembatinib.[4]

Structural Elucidation

The chemical structure of olverembatinib has been confirmed using various analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR (400 MHz, d-DMSO): δ 13.92 (s, 1H), 10.55 (s, 1H), 8.72 (d, J=2.0Hz, 1H), 8.52 (d, J=2.0Hz, 1H), 8.17 (m, 3H), 8.10 (d, J=8.0Hz, 1H), 7.92 (dd, J=8.0, 2.0Hz, 1H), 7.70 (d, J=8.8Hz, 1H), 7.53 (d, J=8.0Hz, 1H), 3.80 (s, 2H), 3.10 (brs, 8H), 2.71 (s, 3H), 2.57 (s, 3H).[4]
 - ¹³C NMR (100 MHz, d-DMSO): δ 20.38, 45.65, 52.64, 54.67, 57.41, 88.26, 91.86, 111.76, 113.98, 117.19, 122.14, 123.43, 127.35 (q), 124.30 (q), 128.10, 129.89, 130.49, 131.15, 132.02, 132.13, 132.93, 133.66, 138.15, 143.65, 150.55, 164.64.[4]
- Mass Spectrometry (MS):
 - ESI-MS: m/z: 533 (M+H)+.[4]
- High-Performance Liquid Chromatography (HPLC): The purity and concentration of olverembatinib in plasma samples have been determined using validated HPLC coupled with tandem mass spectrometry (HPLC-MS/MS).[10][11]

Mechanism of Action

Olverembatinib is a potent, orally active, pan-BCR-ABL inhibitor.[12][13] It exhibits high affinity for both the native BCR-ABL protein and its resistant mutants, including the T315I mutation.[3] [5] The primary mechanism of action involves the following key aspects:

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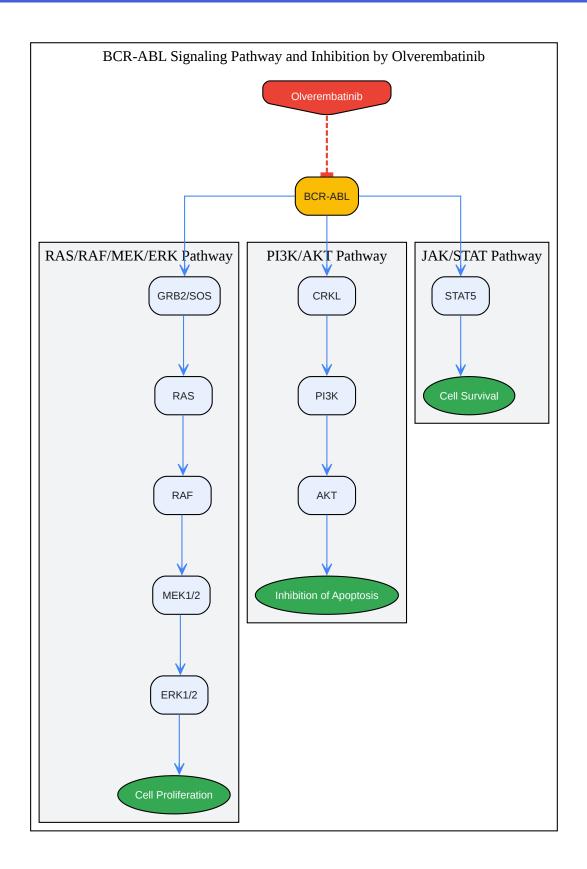




- Selective Binding and Inhibition: Olverembatinib binds to the ATP-binding site within the kinase domain of BCR-ABL, effectively inhibiting its kinase activity.[3][5] This prevents the phosphorylation of downstream signaling molecules that are critical for the proliferation and survival of leukemic cells.[3]
- Overcoming Resistance: The unique structural design of olverembatinib allows it to maintain its binding efficacy even in the presence of resistance mutations like T315I, which alter the conformation of the kinase domain.[3]
- Induction of Apoptosis: By inhibiting BCR-ABL kinase activity, olverembatinib disrupts essential survival signaling pathways in leukemic cells, leading to the induction of programmed cell death (apoptosis).[3]

The inhibition of BCR-ABL by olverembatinib leads to the downregulation of phosphorylation of its downstream effectors, including CRKL and STAT5.[1][6]





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BCR-ABL signaling pathways and the inhibitory action of olverembatinib.



Conclusion

Olverembatinib dimesylate is a significant advancement in the treatment of CML, offering a potent therapeutic option for patients with resistance to previous generations of TKIs. Its well-defined chemical structure, characterized by robust analytical methods, and its targeted mechanism of action, underscore its role as a valuable tool in precision oncology. Further research into its broader applications and potential combination therapies is ongoing.

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